Home > Products > Screening Compounds P141201 > 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine
3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine - 861207-16-1

3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-2750537
CAS Number: 861207-16-1
Molecular Formula: C24H22F2N4O
Molecular Weight: 420.464
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This specific compound exhibits potential as a selective protein inhibitor and has been studied for its kinase inhibiting properties, making it relevant in the context of cancer research and other therapeutic applications .

Source and Classification

The compound can be classified under heterocyclic compounds due to its pyrazolo and pyrimidine rings. Pyrazolo[1,5-a]pyrimidines are known for their structural resemblance to purine bases, which allows them to interact with biological targets such as kinases. The synthesis and functionalization of these compounds have been extensively researched, highlighting their versatility and potential in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,5-bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available aminopyrazole derivatives.
  2. Multi-Step Reaction: The process often includes cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For instance, reactions with diethyl malonate in the presence of bases like sodium ethanolate yield intermediate products that can be further modified .
  3. Nucleophilic Substitution: A significant step involves the nucleophilic substitution reaction where morpholine is introduced at the appropriate position on the pyrazolo[1,5-a]pyrimidine core .
  4. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high yield and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3,5-bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core substituted at positions 3 and 5 with fluorophenyl groups and a morpholinoethyl group at position 6. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.

Key structural data include:

  • Molecular Formula: C19_{19}H20_{20}F2_{2}N4_{4}
  • Molecular Weight: Approximately 358.39 g/mol
  • Functional Groups: Aromatic rings (fluorophenyl), morpholine (heterocyclic amine), and pyrimidine.

The three-dimensional conformation of this compound can significantly influence its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 3,5-bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine can be explored through various chemical transformations:

  1. Halogenation: The aromatic rings can undergo electrophilic substitution reactions leading to halogenated derivatives.
  2. Nucleophilic Attack: The morpholino group can participate in further nucleophilic reactions, potentially forming more complex structures.
  3. Deprotection Reactions: If protective groups are used during synthesis, deprotection steps are necessary to obtain the final active compound.

These reactions allow for the modification of the compound to enhance its pharmacological properties or to explore structure-activity relationships .

Mechanism of Action

Process and Data

The mechanism of action for 3,5-bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine primarily involves its role as an inhibitor of specific kinases. The binding affinity to kinase targets is influenced by:

  • Structural Compatibility: The arrangement of functional groups facilitates interaction with ATP-binding sites on kinases.
  • Inhibition Dynamics: Isothermal titration calorimetry studies suggest that this compound exhibits favorable binding thermodynamics, indicating strong interactions with target proteins .

This mechanism underlies its potential therapeutic applications in oncology by disrupting signaling pathways critical for cancer cell proliferation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3,5-bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may require protection from moisture and light.

Chemical properties include reactivity towards electrophiles due to the presence of electron-rich aromatic systems as well as nucleophilic centers within the morpholine moiety .

Applications

Scientific Uses

The primary applications of 3,5-bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine lie in medicinal chemistry:

  • Anticancer Agents: Its kinase-inhibiting activity positions it as a candidate for cancer therapeutics.
  • Biochemical Research: Utilized in studies exploring signal transduction pathways affected by kinase activity.
  • Drug Development: Serves as a lead compound for further modifications aimed at improving efficacy and specificity against targeted kinases.

Research continues to explore its full potential within these domains, emphasizing the importance of pyrazolo[1,5-a]pyrimidines in developing new therapeutic agents .

Introduction to 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Research

Structural Classification Within Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors [3] [5] [8]

The compound 3,5-bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a bicyclic heterocyclic system characterized by a fused pyrazole and pyrimidine ring. This scaffold serves as a privileged structure in kinase inhibitor design due to its ability to occupy the ATP-binding pocket of kinases through key interactions:

  • The nitrogen atom at position 1 (N1) acts as a hydrogen bond acceptor with kinase hinge residues.
  • The planar core facilitates π-stacking interactions with hydrophobic residues.
  • Peripheral substituents (C3, C5, C6 positions) modulate potency, selectivity, and physicochemical properties [4] [8].

Table 1: Structural Classification of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Substitution PatternTarget KinasesBiological RoleExample Compounds
5,7-DisubstitutedCK2, PI3KδAnticancer, antiviralSilmitasertib, CPL302253
3,5,7-TrisubstitutedTRK, FGFRPan-cancer NTRK fusion inhibitionLarotrectinib, Repotrectinib
2,7-DisubstitutedTTK, BRAFAntimitotic agentsCFI-402257, Vemurafenib analogs
3,5,6-TrisubstitutedTRK, CSNK2Targeted therapySubject compound (3,5-bis(4-fluorophenyl)-6-(2-morpholinoethyl)

The subject compound’s 3,5,6-trisubstituted pattern places it within a specialized class of PP inhibitors optimized for:

  • Enhanced hydrophobic occupancy via 3,5-diaryl substitution
  • Solubility modulation through the C6-morpholinoethyl side chain
  • Conformational flexibility enabling adaptation to divergent kinase pockets (e.g., TRK vs. CK2) [3] [8].

Historical Context of Pyrazolo[1,5-a]pyrimidines in Targeted Cancer Therapy [4] [5] [8]

Pyrazolo[1,5-a]pyrimidines emerged as kinase-targeting agents following the discovery of Dorsomorphin (2008), a PP inhibitor of BMP signaling. Subsequent medicinal chemistry campaigns exploited the scaffold’s synthetic versatility and kinase affinity:

  • 2012: Discovery of BRAF inhibitors (e.g., 7-aryl PP derivatives) with IC₅₀ < 50 nM, demonstrating efficacy in melanoma models [4].
  • 2016: Development of TTK inhibitors (e.g., CFI-402257) featuring 3-aryl-7-morpholino substitutions, advancing to IND studies for solid tumors [2].
  • 2018–2023: FDA approval of TRK inhibitors Larotrectinib and Repotrectinib, validating the 3,5-disubstituted PP core as a frontline therapy for NTRK-fusion cancers [8].

Table 2: Evolution of Clinically Advanced Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

CompoundKinase TargetDevelopment StatusKey Structural Features
LarotrectinibTRK A/B/CFDA-approved (2018)5-amine-3-(5-carbonylpyridone)-7-aryl PP
RepotrectinibTRK, ROS1, ALKFDA-approved (2023)3,5-heteroaryl macrocycle-fused PP
NemiralisibPI3KδPhase II (asthma/COPD)5-indole-7-morpholino PP
CFI-402257TTKPhase I/II (solid tumors)3-(4-fluorophenyl)-7-(2,6-dimethylmorpholino) PP

The structural evolution highlights three design phases:

  • Early analogs focused on hinge-binding (C7-morpholino).
  • Second-generation inhibitors incorporated C3/C5 hydrophobic extensions for selectivity.
  • Macrocyclization/peripheral optimization addressed resistance mutations and pharmacokinetic challenges [4] [8]. The subject compound’s 3,5-bis(4-fluorophenyl) motif represents a strategic extension of these principles.

Rationale for Fluorophenyl and Morpholinoethyl Substituents in Kinase Binding Optimization [3] [5] [8]

The 3,5-bis(4-fluorophenyl) and 6-(2-morpholinoethyl) substituents synergistically enhance kinase binding through complementary mechanisms:

Fluorophenyl Groups:

  • Hydrophobic filling: The 4-fluorophenyl rings occupy distinct hydrophobic subpockets (e.g., TRK’s “specificity pocket” or CK2’s “hinge region”).
  • Electrostatic steering: Fluorine atoms form halogen bonds with backbone carbonyls (e.g., TRK’s Glu590) and modulate π-system electron density.
  • Resistance mitigation: Fluorine reduces metabolic oxidation, extending plasma half-life relative to non-fluorinated analogs [3] [5].

Morpholinoethyl Side Chain:

  • Solubility enhancement: The morpholine group confers aqueous solubility (logP reduction of ~1.5 units vs. alkyl chains).
  • Hinge interaction: Morpholine oxygen hydrogen-bonds with conserved residues (e.g., CK2’s Lys68, TRK’s Glu590).
  • Conformational flexibility: The ethyl linker enables morpholine positioning in solvent-exposed regions, reducing entropic penalties upon binding [6] [8].

Table 3: Binding Interactions Enabled by Key Substituents

SubstituentMolecular InteractionsKinase Targets ValidatedBiological Impact
3-(4-fluorophenyl)Halogen bonding with Glu590 (TRK), Hydrophobic filling in H2 subpocketTRK, BRAF, CK2Kd values ≤ 0.1 nM (TRK)
5-(4-fluorophenyl)π-Stacking with Phe589 (TRK), Occupies gatekeeper-adjacent regionTRK, PI3Kδ, TTKSelectivity >100x vs. non-target kinases
6-(2-morpholinoethyl)H-bond with Lys68 (CK2) or Glu590 (TRK), Solvent exposure enhances solubilityCK2, TRK, PI3KδAqueous solubility ≥50 μM; cell permeability Papp >15 × 10⁻⁶ cm/s

Crystallographic studies confirm that 3,5-bis(4-fluorophenyl) groups adopt a coplanar conformation in TRK complexes, maximizing contact with the hydrophobic spine. Meanwhile, the morpholinoethyl chain extends toward the ribose pocket, forming water-bridged hydrogen bonds without steric clashes [3] [8]. This dual optimization strategy balances target engagement with developability profiles, positioning this compound class for further therapeutic exploration.

Properties

CAS Number

861207-16-1

Product Name

3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

4-[2-[3,5-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine

Molecular Formula

C24H22F2N4O

Molecular Weight

420.464

InChI

InChI=1S/C24H22F2N4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2

InChI Key

SUENGENINRVGMY-UHFFFAOYSA-N

SMILES

C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2C5=CC=C(C=C5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.